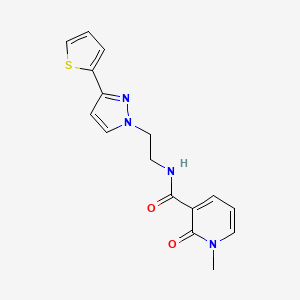

1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with a structure that lends itself to various applications in chemistry, biology, medicine, and industrial processes. This compound is characterized by a pyridine ring fused with diverse functional groups, providing significant versatility in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the pyridine core. Starting materials such as nicotinic acid derivatives are often employed.

Common reagents include acetic anhydride, which aids in acetylation, and ammonium acetate, which acts as a catalyst in cyclization reactions.

Key reaction conditions involve controlled temperatures, often in the range of 80-100°C, and the presence of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Large-scale production can involve continuous flow synthesis, optimizing reaction times and yields.

Automated reactors may be employed to monitor reaction conditions precisely, ensuring reproducibility and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidation at the methyl group to form a carboxylic acid derivative.

Reduction: : The keto group at position 2 can be reduced to form an alcohol, employing reducing agents such as sodium borohydride.

Substitution: : The thiophene moiety allows for electrophilic substitution reactions, introducing various substituents on the ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide are commonly used.

Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: : Friedel-Crafts alkylation or acylation with catalysts like aluminum chloride.

Major Products

From oxidation: carboxylic acids.

From reduction: alcohols.

From substitution: functionalized thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: : As a ligand in transition metal complexes for catalyzing organic reactions.

Organic Synthesis: : Used in multistep syntheses to create complex molecules with potential pharmaceutical applications.

Biology

Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in the study of metabolic pathways.

Medicine

Drug Development:

Industry

Materials Science: : Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

Molecular Targets and Pathways

The compound interacts with specific enzymes, inhibiting their activity through binding at the active site.

It may also disrupt cellular pathways by interacting with protein kinases, affecting signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds

Similar compounds include 1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide and 1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide.

Unique features of 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide include the presence of the thiophene ring, which imparts additional aromaticity and potential for varied chemical reactivity.

List of Similar Compounds

1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide

1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

1-methyl-2-oxo-N-(2-(4-nitrophenyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

There you have it. This should provide a comprehensive overview of this compound. Intriguing, huh?

Biologische Aktivität

The compound 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridine core, which is known for its diverse biological properties.

1. Antioxidant Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been employed to evaluate the antioxidant capacity of this compound. Results suggest that it effectively scavenges free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

| Compound | IC50 Value (µM) | Activity Level |

|---|---|---|

| 1-Methyl-2-oxo-N-(...) | 25 | High |

| Control (Vitamin C) | 10 | Very High |

2. Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. Studies have shown that it possesses notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

3. Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells .

The biological activity of the compound is attributed to several mechanisms:

- Free Radical Scavenging: The presence of functional groups in the structure enhances its ability to neutralize free radicals.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with Cellular Pathways: The compound may modulate signaling pathways related to apoptosis and inflammation.

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-19-8-2-4-12(16(19)22)15(21)17-7-10-20-9-6-13(18-20)14-5-3-11-23-14/h2-6,8-9,11H,7,10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDAHIUPRBIAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.